![molecular formula C7H8Cl2N2O3S B14383197 2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid CAS No. 89762-41-4](/img/structure/B14383197.png)
2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid is a chemical compound that belongs to the class of organosulfonic acids It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, an amino group at position 2, and an ethane-1-sulfonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid typically involves the reaction of 3,5-dichloropyridine-2-amine with ethane-1-sulfonic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles, such as alkyl halides or aryl halides, in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloropyridin-2-amine: A precursor in the synthesis of 2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid.
2-Amino-3,5-dichloropyridine: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both the pyridine ring and the sulfonic acid moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
89762-41-4 |
|---|---|
Fórmula molecular |
C7H8Cl2N2O3S |
Peso molecular |
271.12 g/mol |
Nombre IUPAC |
2-[(3,5-dichloropyridin-2-yl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C7H8Cl2N2O3S/c8-5-3-6(9)7(11-4-5)10-1-2-15(12,13)14/h3-4H,1-2H2,(H,10,11)(H,12,13,14) |
Clave InChI |
ICAMRDNFLCHNJX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)NCCS(=O)(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


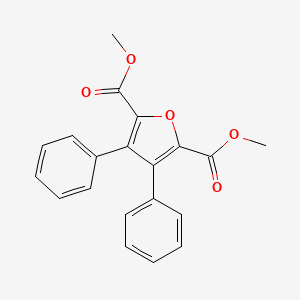
![1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea](/img/structure/B14383120.png)
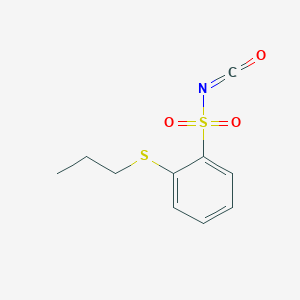
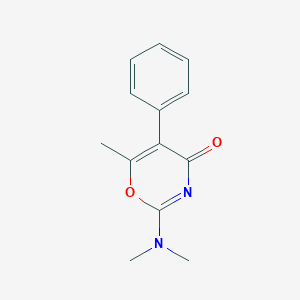
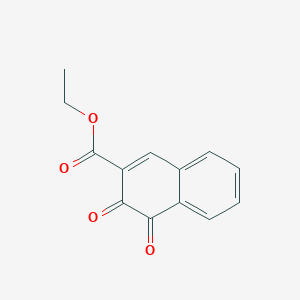
![Dimethyl [(3-methylbut-3-en-2-yl)oxy]propanedioate](/img/structure/B14383146.png)
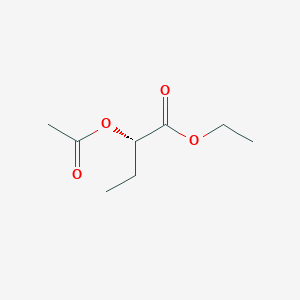
![5-[(Dimethylamino)methylidene]nonane-4,6-dione](/img/structure/B14383158.png)
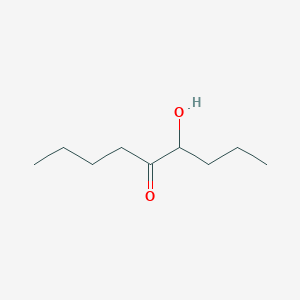
![(8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14383171.png)
![1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383174.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B14383175.png)
![4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B14383176.png)
![2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14383194.png)
